methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a bromine atom, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Formation: Formation of the cyclobutane ring through cyclization reactions.
Esterification: Conversion of the carboxylic acid group to a carboxylate ester.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Amino derivatives with the cyano group reduced to an amine.
Substitution Products: Compounds with the bromine atom replaced by other functional groups.
Scientific Research Applications
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Methyl 1-(5-chloro-2-cyanophenyl)cyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 1-(5-fluoro-2-cyanophenyl)cyclobutane-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
Methyl 1-(5-iodo-2-cyanophenyl)cyclobutane-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
CAS No. |
2694744-34-6 |
---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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